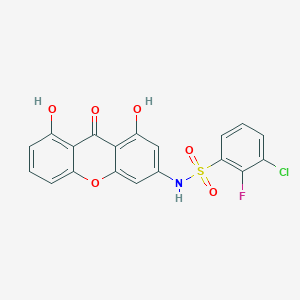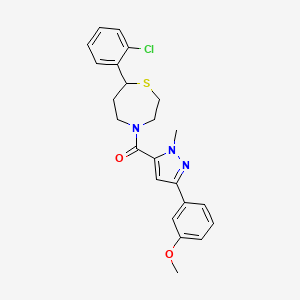
4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a sulfonyl group attached to a chlorophenyl group . Sulfonyl groups are often used in medicinal chemistry due to their ability to increase the water solubility of compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholine ring provides a polar, basic center to the molecule, while the sulfonyl group is a strong polar group that can participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing sulfonyl groups are known to undergo a variety of reactions. For example, they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, the presence of a sulfonyl group can increase the water solubility of a compound, while the presence of aromatic rings can increase its lipophilicity .Aplicaciones Científicas De Investigación
Antiviral Activity
Sulfonamide derivatives have been associated with various biological activities, including antiviral effects . In the case of 4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine, bioassay tests revealed that certain derivatives of this compound exhibited anti-tobacco mosaic virus (TMV) activity . Further research could explore its potential as an antiviral agent against other viruses.
Antifungal Properties
Sulfonamide compounds have been investigated for their antifungal activity . While specific data on the antifungal properties of 4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine is limited, it may be worthwhile to explore its efficacy against fungal pathogens.
Herbicidal Applications
Sulfonamide derivatives have been explored for potential agricultural applications, including herbicidal properties . Investigating whether 4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine exhibits herbicidal effects could be valuable for crop protection.
Anticonvulsant Potential
Certain 1,3,4-thiadiazoles have demonstrated anticonvulsant activity . Although not directly studied for this purpose, it might be worth investigating whether 4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine possesses similar effects.
Enzyme Inhibition
Indole-based compounds, like 4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine, have been associated with enzyme inhibitory properties . Exploring its potential as an enzyme inhibitor could yield interesting results.
Other Biological Activities
Given the diverse physiological effects of indole derivatives, it’s worth considering additional applications. These may include anticancer, antitubercular, antimicrobial, and anti-inflammatory activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-chlorophenyl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-14-7-4-8-15(11-14)22(19,20)18-9-10-21-16(12-18)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVVOVICHKLWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2657799.png)

![3-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide](/img/structure/B2657801.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2657805.png)



![N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2657816.png)
![{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2657817.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657818.png)
![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2657820.png)
